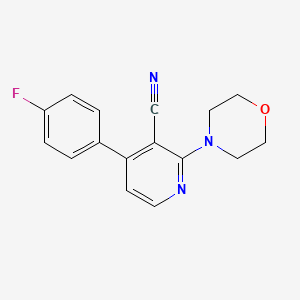

4-(4-Fluorophenyl)-2-morpholinonicotinonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Fluorophenibut, also known as β-(4-fluorophenyl)-γ-aminobutyric acid or β-(4-fluorophenyl)-GABA, is a GABA B receptor agonist . It is selective for the GABA B receptor over the GABA A receptor .

Synthesis Analysis

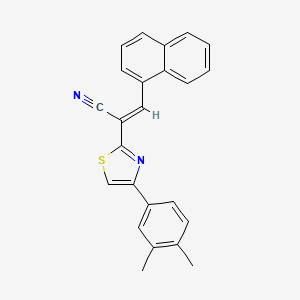

The synthesis of related compounds often involves condensation reactions. For example, the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, was synthesized in a methanolic medium .Molecular Structure Analysis

The molecular structure of compounds can be determined using various spectroscopic methods, including 1H and 13C Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy .Chemical Reactions Analysis

The chemical reactions of fluorinated phenolic compounds can be complex and varied. For instance, 4-Fluorophenol can form explosive mixtures with air on intense heating .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various methods. For example, the boiling point, melting point, and density of 4-Fluorophenol can be determined .科学的研究の応用

Electronics

In the realm of electronics, compounds like 4-(4-Fluorophenyl)-2-morpholinonicotinonitrile are often utilized to enhance the flame retardancy and dielectric properties of materials such as epoxy resins . These modified resins are crucial in developing advanced electronic materials that require high thermal stability and low dielectric constants for better performance and safety.

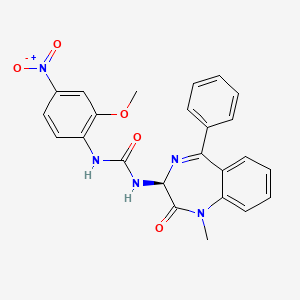

Medicine

Fluorinated compounds, including derivatives of 4-(4-Fluorophenyl)-2-morpholinonicotinonitrile, play a significant role in medicinal chemistry. They are used to improve the binding affinity of drugs to their targets and are found in medications that lower cholesterol, treat asthma, and manage anxiety disorders . The introduction of fluorine atoms into pharmaceuticals can enhance their efficacy and stability.

Materials Science

In materials science, the incorporation of fluorine-containing compounds like 4-(4-Fluorophenyl)-2-morpholinonicotinonitrile can lead to the development of polymers with improved flame retardancy and thermal properties . These materials are valuable for their potential applications in various industries, including automotive, aerospace, and construction, where safety and durability are paramount.

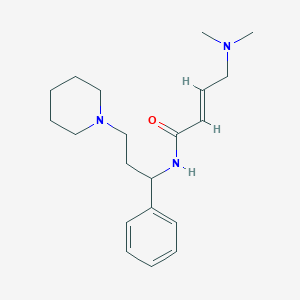

Chemical Synthesis

4-(4-Fluorophenyl)-2-morpholinonicotinonitrile serves as an intermediate in the synthesis of various aromatic compounds. It is involved in the production of indole derivatives, which have a wide range of biological activities and are used in the development of new therapeutic agents . The compound’s versatility in chemical reactions makes it a valuable asset in synthetic organic chemistry.

Environmental Science

The environmental applications of 4-(4-Fluorophenyl)-2-morpholinonicotinonitrile derivatives include the development of organic light-emitting diodes (OLEDs) with improved efficiency and reduced environmental impact . These materials contribute to the creation of sustainable lighting solutions that are crucial for energy conservation and reducing carbon footprints.

Energy Storage

In the field of energy storage, fluorine-containing compounds are explored for their potential to enhance the performance of supercapacitors and batteries . These materials can significantly increase energy density and power output, making them ideal for use in high-performance energy storage systems that are essential for the advancement of renewable energy technologies.

作用機序

Safety and Hazards

将来の方向性

特性

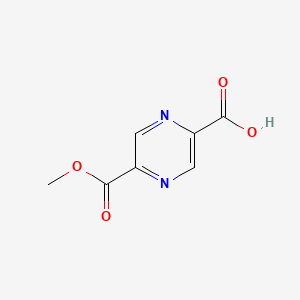

IUPAC Name |

4-(4-fluorophenyl)-2-morpholin-4-ylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O/c17-13-3-1-12(2-4-13)14-5-6-19-16(15(14)11-18)20-7-9-21-10-8-20/h1-6H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSAFUFPYLXOKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=C2C#N)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24817548 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(4-Fluorophenyl)-2-morpholinonicotinonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-Chlorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B3013766.png)

![2-chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide](/img/structure/B3013771.png)

![N-(2,5-dimethylphenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B3013777.png)

![ethyl 2-({[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![3-[(4-Pyridin-2-ylpiperazin-1-yl)methyl]piperidine-1-sulfonyl fluoride](/img/structure/B3013787.png)